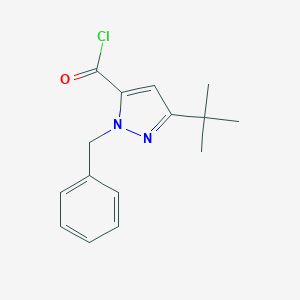![molecular formula C13H19N3O B062545 1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one CAS No. 162142-14-5](/img/structure/B62545.png)
1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one
Descripción general
Descripción
1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer scientists, and its structure is similar to that of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Mecanismo De Acción
1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body, particularly in the brain and immune system. It produces a range of effects, including analgesia, anti-inflammatory activity, and modulation of neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one has been shown to produce a range of biochemical and physiological effects, including the activation of the endocannabinoid system, the modulation of pain and inflammation, and the regulation of appetite and metabolism. It has also been shown to have neuroprotective and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one is its high potency and selectivity for the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, its use in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research on 1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one, including the development of new synthetic analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to assess its safety and toxicity profiles and to determine the optimal dosing regimens for its use in clinical settings.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been investigated for its use as an anti-cancer agent and as a potential treatment for obesity and metabolic disorders.
Propiedades
Número CAS |
162142-14-5 |
|---|---|
Nombre del producto |
1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one |
Fórmula molecular |
C13H19N3O |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-cyclopentyl-3-ethyl-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C13H19N3O/c1-2-11-10-7-8-14-13(17)12(10)16(15-11)9-5-3-4-6-9/h9H,2-8H2,1H3,(H,14,17) |
Clave InChI |
QJLZPHIDOKBEGS-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C2=C1CCNC2=O)C3CCCC3 |
SMILES canónico |
CCC1=NN(C2=C1CCNC2=O)C3CCCC3 |
Sinónimos |
1-CYCLOPENTYL-3-ETHYL-1,4,5,6-TETRAHYDRO-7H-PYRAZOLO[3,4-C]PYRIDIN-7-ONE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

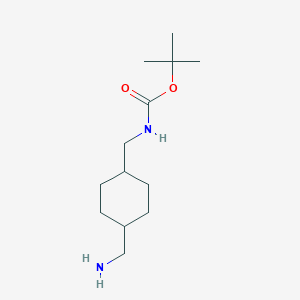
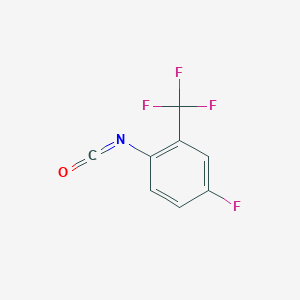
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)

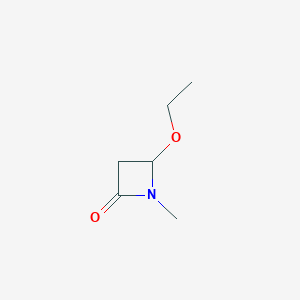
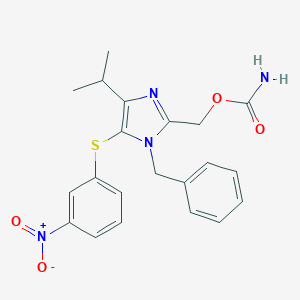


![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)
